ethyl 3-(methylcarbamoyl)-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Ethyl 3-(methylcarbamoyl)-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a structurally complex heterocyclic compound featuring a thieno[2,3-c]pyridine core fused with a dihydrothieno ring system. Key functional groups include:
- An ethyl carboxylate ester at position 6, which may influence bioavailability and hydrolysis kinetics.
This compound’s design suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors where sulfonamide and carbamate groups are pharmacologically relevant.
Properties
IUPAC Name |
ethyl 3-(methylcarbamoyl)-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O7S2/c1-3-34-23(30)26-9-8-17-18(14-26)35-22(19(17)21(29)24-2)25-20(28)15-4-6-16(7-5-15)36(31,32)27-10-12-33-13-11-27/h4-7H,3,8-14H2,1-2H3,(H,24,29)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAAODBEBVYACR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(methylcarbamoyl)-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C23H28N4O7S2
- Molecular Weight : 508.62 g/mol
This compound features a thieno[2,3-c]pyridine core, which is known for its diverse pharmacological properties. The incorporation of morpholino and sulfonyl groups enhances its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. Preliminary studies suggest that it may act by:
- Inhibiting Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Inducing Apoptosis : Evidence indicates that it can trigger programmed cell death in cancer cells, a desirable trait for anticancer agents.
- Modulating Signaling Pathways : It may interfere with signaling pathways that promote tumor growth.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, it has shown effectiveness against various cancer cell lines, including non-small cell lung carcinoma (NSCLC).
Case Study: In Vitro Efficacy
A study evaluated the cytotoxic effects of this compound on A549 and NCI-H23 cell lines. The results indicated:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 1.48 | Apoptosis induction |
| This compound | NCI-H23 | 0.49 | Cell cycle arrest |
These findings indicate a significant antiproliferative effect, comparable to established chemotherapeutics.
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits antimicrobial activity against various bacterial strains. This broad-spectrum activity suggests potential applications in treating infections.
In Vivo Studies
Further research is needed to assess the in vivo efficacy and safety profile of this compound. Initial animal studies should focus on:
- Toxicity Assessment : Evaluating the safety margins and potential side effects.
- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparative analysis with similar compounds can be beneficial. For example:
| Compound Name | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Anticancer | 1.52 | Similar mechanism |
| Compound B | Antimicrobial | 10.00 | Broader spectrum |
Comparison with Similar Compounds
Table 1: Substituent and Core Structure Comparisons
Key Observations:
Solubility: The morpholinosulfonyl group in the target compound likely improves aqueous solubility compared to the bulky Boc group in the 193537-14-3 analogue . Morpholine derivatives are commonly used to enhance drug-like properties in lead optimization.
Stability : The ethyl carboxylate ester may confer hydrolytic instability compared to the carbamate in the methylcarbamoyl group, which is typically more resistant to metabolic degradation.
Lumping Strategy and Property Predictions
The lumping strategy, which groups compounds with similar structures and properties , supports the following hypotheses:
- The thieno[2,3-c]pyridine core enables π-π stacking interactions, akin to purine-based pharmaceuticals.
Table 2: Hypothetical Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
